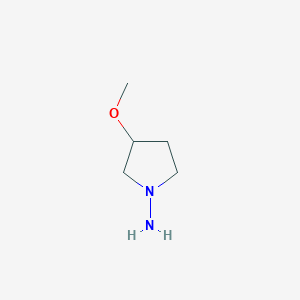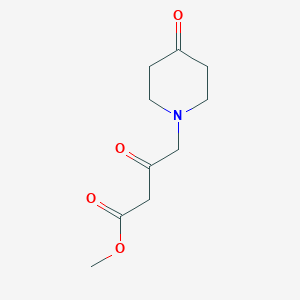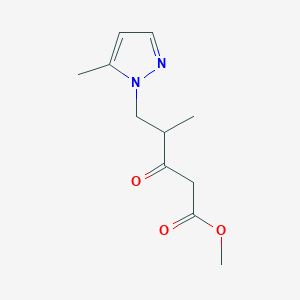![molecular formula C9H7BrN2O2 B1394338 7-ブロモ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸 CAS No. 1159831-07-8](/img/structure/B1394338.png)
7-ブロモ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸
概要
説明
“7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridine . Imidazopyridine is an important fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound further reacts with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides are obtained from the respective trihalides .Molecular Structure Analysis
The molecular structure of “7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is represented by the InChI code: 1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis
The high reactivity of 2-methylimidazo[1,2-a]pyridine can be explained by the positive inductive effect and hyperconjugation of the methyl group . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide .Physical and Chemical Properties Analysis
The physical form of “7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is solid . It has a molecular weight of 255.07 . The compound should be stored at room temperature .科学的研究の応用
私は、”7-ブロモ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸” (AMY28938) の科学研究用途に関する詳細な情報を検索しましたが、この化合物の特定の用途に関する情報はオンラインではほとんど見つかりませんでした。
医薬品化学
イミダゾ[1,2-a]ピリジンは、医薬品化学における幅広い用途から、”薬物偏見” スキャフォールドとして認識されています。 これらは、結核などのさまざまな疾患の治療における潜在的な用途について研究されてきました .
材料科学
作用機序
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which have been shown to possess a broad range of biological activity
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets through different mechanisms . The specific interaction of AMY28938 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . The specific pathways affected by AMY28938 and their downstream effects require further investigation.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 2.13 (iLOGP), indicating potential for good bioavailability .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a wide range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . The specific effects of AMY28938 at the molecular and cellular level are subjects of ongoing research.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives are being critically reviewed for their potential in this area .
生化学分析
Biochemical Properties
7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .
Cellular Effects
The effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the interaction of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of other substrates . Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the temporal effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on cellular function have been observed to vary, with some effects becoming more pronounced over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on certain physiological processes . At higher doses, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in conjugation reactions with glutathione, glucuronic acid, or sulfate . The metabolic flux of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can influence the levels of metabolites in the cell, thereby affecting cellular homeostasis and function .
Transport and Distribution
The transport and distribution of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving organic anion transporters and organic cation transporters . Once inside the cell, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can bind to intracellular proteins, such as albumin and glutathione S-transferases, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, the accumulation of the compound in the mitochondria can affect mitochondrial function and energy metabolism .
特性
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHSBMKGBVADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)

![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)





![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)

